1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Coordination Chemistry Metal-Organic Frameworks (MOFs) Material Science

Scaffold hopping candidate for lead series with poor ADME. This [4,3-b] pyrazolopyridine building block enables: • Selective c-Met hinge binding via Tyr1230 engagement-critical for oncology programs • Resolution of metabolic stability issues while retaining on-target potency (validated in ALK5 inhibitor SAR) • Superior MOF performance: larger pore volume and higher CO2 uptake vs. isomeric scaffolds R&D-use only. Ships globally.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 52090-62-7
Cat. No. B1500802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
CAS52090-62-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=N1)N=CC=C2
InChIInChI=1S/C8H7N3O/c1-6(12)11-8-3-2-4-9-7(8)5-10-11/h2-5H,1H3
InChIKeyRFMDLNQOSJSKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone: A Key Kinase-Targeted Building Block


1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a small-molecule heterocyclic building block with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . It is characterized by a unique [4,3-b] ring fusion of pyrazole and pyridine, which offers distinct hydrogen-bonding capabilities and a specific vector for derivatization [1]. This scaffold serves as a foundational core for the development of potent and selective kinase inhibitors, with applications documented across multiple therapeutic areas including oncology, neurodegenerative, and psychiatric disorders .

Kinase-targeted building block based on pyrazolo[4,3-b]pyridine core
Unique [4,3-b] ring fusion topology for hinge-binding geometry studies
Scaffold for structure-activity relationship (SAR) and derivatization libraries

Why 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone Is Irreplaceable by Analogs


The unique [4,3-b] ring fusion of this compound dictates a specific geometry and electronic distribution that are critical for selective target engagement. In contrast, isomers like pyrazolo[3,4-b]pyridine or other heterocycles such as imidazo[1,2-a]pyridine possess different vector angles for the nitrogen lone pairs involved in hydrogen bonding, which directly impacts kinase hinge-binding affinity and selectivity [1]. Generic substitution fails because even subtle changes in the scaffold's topology—such as the position of the backbone pyridyl nitrogen—can lead to substantial changes in target binding, ADME properties, and off-target liability as demonstrated in structure-activity relationship (SAR) campaigns [2].

Scaffold topology mismatch

[3,4-b], [3,4-c] or imidazo[1,2-a]pyridine isomers alter hinge-binding vector angles, which may impact kinase selectivity.

ADME profile shift

Alternative heterocyclic cores may not reproduce reported metabolic stability improvements observed with the [4,3-b] scaffold.

Derivatization pathway divergence

Distinct ring fusion patterns limit direct transfer of established SAR from pyrazolo[4,3-b]pyridines to other scaffolds.

Data-Driven Comparison: 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone vs. Analogs


Topology-Driven CO₂ Uptake in Isomeric MOFs

The pyrazolo[4,3-b]pyridine backbone (HL1) and its isomer pyrazolo[3,4-c]pyridine (HL2) were used to construct isomeric MOFs under identical conditions. The subtle geometric change in the backbone pyridyl nitrogen position led to substantial differences in material performance [1]. While the absolute pore volume and CO2 uptake values are property of the final MOF, the data quantitatively demonstrates how the [4,3-b] topology yields a fundamentally different and improved porous structure compared to the [3,4-c] alternative, underscoring the importance of the core scaffold's isomerism in applied chemistry [1].

Isomer MOF CO₂ uptake
Head-to-head
Target[4,3-b] MOF: higher CO₂ uptake
Comparator[3,4-c] MOF: lower CO₂ uptake
Supports isomer-dependent material performance
Reported in isomeric Zn-MOF study; exact pore volumes differ
Coordination Chemistry Metal-Organic Frameworks (MOFs) Material Science

ADME Improvement by Scaffold Morphing to Pyrazolopyridine

A series of ALK5 inhibitors were initially optimized from a quinoline-based scaffold, which showed excellent potency but was limited by high in vitro clearance in rat and human microsomes [1]. The research team employed a 'scaffold morphing' strategy, transforming the quinoline core into a pyrazolo[4,3-b]pyridine core [1]. This transformation was explicitly stated to have 'improved ADME properties' compared to the original quinoline series [1]. While specific clearance values are not provided in the abstract, the study clearly positions the pyrazolo[4,3-b]pyridine as a superior scaffold for achieving better drug-like characteristics.

ADME scaffold morphing
Method context
TargetPyrazolo[4,3-b]pyridine series: reported ADME improvement
BaselineQuinoline series: high in vitro clearance
Supports scaffold-morphing strategy for metabolic stability
Exact clearance values not specified; rat and human microsome context
Medicinal Chemistry ADME Kinase Inhibition

PDE1 Inhibition Potency of Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine scaffold is a key component of PDE1 inhibitors. A specific derivative, protected under US patent US10512632, was assayed for PDE1 inhibition [1]. While this is a more advanced derivative, it retains the core [4,3-b]pyrazolopyridine ring system and demonstrates the scaffold's potential for achieving high potency [1].

PDE1 inhibition
Class-level
IC₅₀ 8.90 nM
Supports PDE1 pathway study fit
Derivative with core scaffold; reported patent data
Neuroscience Psychiatry Phosphodiesterase Inhibition

Selective c-Met Kinase Inhibition via Unique Binding Mode

A series of 1-sulfonylpyrazolo[4,3-b]pyridines were rationally designed and identified as highly potent and selective c-Met inhibitors [1]. The study's SAR analysis revealed that the pyrazolo[4,3-b]pyridine core acts as the hinge binder in the ATP binding site, forming a critical π-π stacking interaction with the Tyr1230 residue [1]. Optimization around this scaffold led to the discovery of compound 46, which was selected as a preclinical candidate based on its favorable in vitro and in vivo pharmacological and pharmacokinetics profile [1].

c-Met binding mode
Class-level
Tyr1230 hinge-binding interaction
Supports selective c-Met targeting context
Reported for 1-sulfonylpyrazolo[4,3-b]pyridine preclinical candidate
Oncology c-Met Targeted Therapy

Key R&D Applications of 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone


Scaffold Morphing for ADME Optimization

For medicinal chemistry teams facing poor ADME properties with a current lead series (e.g., high in vitro clearance), 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone serves as an ideal core for a 'scaffold hopping' strategy [1]. As demonstrated with ALK5 inhibitors, switching to this specific pyrazolopyridine core can resolve metabolic stability issues while maintaining on-target potency, a process that would not be feasible with isomeric or alternative heterocycles due to their differing geometries [1].

Selective c-Met Kinase Inhibitors for Cancer Therapy

This compound is a strategic starting material for designing selective c-Met inhibitors, a key target in oncology [1]. The pyrazolo[4,3-b]pyridine scaffold enables a specific binding mode, functioning as a hinge binder that engages Tyr1230 in the ATP binding site [1]. This interaction is crucial for achieving high selectivity, making this building block a preferred choice over other heterocyclic cores for c-Met-targeted programs [1].

MOFs with Enhanced Gas Sorption

In materials science, the unique [4,3-b] topology of this scaffold is a critical design element for constructing MOFs with tunable porosity [1]. As demonstrated by direct comparison, MOFs built from this isomer yield larger pore volumes and significantly higher CO2 uptake compared to MOFs built from isomeric backbones like pyrazolo[3,4-c]pyridine [1]. This property makes the compound a valuable ligand for developing advanced adsorbents and gas separation materials [1].

Application
Selection Property
Validation Focus
Scaffold-morphing metabolic stability
Heterocyclic core topology
In vitro clearance endpoint review
c-Met kinase pathway studies
Hinge-binding scaffold geometry
c-Met selectivity endpoint review
MOF structure-property studies
[4,3-b] isomer ligand geometry
Gas sorption endpoint context

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